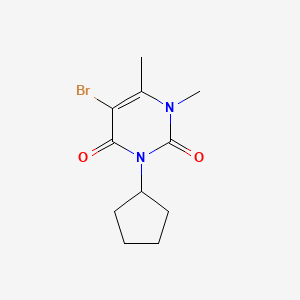

5-Bromo-3-cyclopentyl-1,6-dimethyluracil

説明

特性

CAS番号 |

32000-82-1 |

|---|---|

分子式 |

C11H15BrN2O2 |

分子量 |

287.15 g/mol |

IUPAC名 |

5-bromo-3-cyclopentyl-1,6-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H15BrN2O2/c1-7-9(12)10(15)14(11(16)13(7)2)8-5-3-4-6-8/h8H,3-6H2,1-2H3 |

InChIキー |

UEKGKTSCDCCRKX-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=O)N(C(=O)N1C)C2CCCC2)Br |

製品の起源 |

United States |

準備方法

Structural and Functional Overview

5-Bromo-3-cyclopentyl-1,6-dimethyluracil (C₁₁H₁₅BrN₂O₂) features a uracil core substituted with a bromine atom at position 5, a cyclopentyl group at position 3, and methyl groups at positions 1 and 6. Its molecular architecture renders it a versatile intermediate for studying nucleic acid analog interactions and designing antiviral or anticancer agents. The compound’s SMILES notation (CC1=C(C(=O)N(C(=O)N1C)C2CCCC2)Br) and InChIKey (UEKGKTSCDCCRKX-UHFFFAOYSA-N) provide unambiguous identifiers for analytical validation.

Preparation Methods

Bromination of 3-Cyclopentyl-1,6-dimethyluracil

The critical step in synthesizing this compound is the regioselective bromination of the precursor.

Reaction Conditions and Optimization

Source identifies 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the preferred brominating agent, offering superior yields compared to alternatives like bromine or N-bromosuccinimide (NBS). Key optimization parameters include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Polar aprotic (e.g., DMF, THF) | Enhances reagent solubility and reactivity |

| Temperature | 0–25°C | Minimizes side reactions |

| Molar Ratio | 1:1 (precursor:DBDMH) | Prevents over-bromination |

| Reaction Time | 2–4 hours | Ensures complete conversion |

The use of DBDMH under controlled conditions ensures electrophilic bromination at position 5, driven by the electron-donating effects of the cyclopentyl and methyl groups.

Workup and Purification

Post-bromination, the crude product is isolated via:

- Quenching : Addition of ice-cold water to terminate the reaction.

- Extraction : Partitioning between ethyl acetate and water to remove polar impurities.

- Drying : Anhydrous sodium sulfate to eliminate residual moisture.

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients achieves >95% purity.

Mechanistic Insights

Bromination proceeds via electrophilic aromatic substitution (EAS), where DBDMH generates a bromonium ion (Br⁺) that attacks the electron-rich position 5 of the uracil ring. The cyclopentyl group at position 3 exerts a steric and electronic influence, directing bromine to the para position relative to the nitrogen atoms. Competing pathways, such as dibromination or oxidation, are suppressed by maintaining low temperatures and stoichiometric reagent ratios.

化学反応の分析

Types of Reactions

5-Bromo-3-cyclopentyl-1,6-dimethyluracil undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Photochemical Reactions: The compound can undergo photochemical reactions, leading to the formation of photoadducts with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.

Photochemical Reactions: These reactions are performed under UV light irradiation in solvents like acetone or methanol.

Major Products

Substitution Reactions: The major products are 5-substituted derivatives of 3-cyclopentyl-1,6-dimethyluracil.

Photochemical Reactions: The major products include various photoadducts formed by the addition of aromatic compounds to the uracil ring.

科学的研究の応用

5-Bromo-3-cyclopentyl-1,6-dimethyluracil has several applications in scientific research:

作用機序

The mechanism of action of 5-Bromo-3-cyclopentyl-1,6-dimethyluracil involves its incorporation into DNA in place of thymine. This substitution can lead to base-pairing errors during DNA replication, resulting in mutations. The compound can exist in different tautomeric forms, which can pair with either adenine or guanine, leading to point mutations .

類似化合物との比較

a) 5-Bromo-3-cyclohexyl-1,6-dimethyluracil

b) 5-Bromo-3-s-butyl-6-methyluracil

- Molecular Formula : C₉H₁₃BrN₂O₂

- Key Differences : s-butyl group (branched alkyl) vs. cyclopentyl.

- Implications: Branched alkyl chains may enhance solubility in nonpolar solvents but reduce metabolic stability .

c) 5-Bromo-3-isopropyl-6-methyluracil

d) 3-tert-Butyl-5-chloro-6-methyluracil

- Molecular Formula : C₉H₁₃ClN₂O₂

- Key Differences : Chlorine (less electronegative) replaces bromine; tert-butyl group (highly steric) replaces cyclopentyl.

- Implications : Chlorine’s lower leaving-group ability may reduce reactivity in nucleophilic substitution reactions critical for herbicidal activity .

Physicochemical and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。